molecular formula C9H5F4NO B8335654 2-Fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzonitrile

2-Fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzonitrile

Cat. No.: B8335654
M. Wt: 219.14 g/mol
InChI Key: LQGOBDKEDLJLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzonitrile is a useful research compound. Its molecular formula is C9H5F4NO and its molecular weight is 219.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

2-fluoro-5-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H5F4NO/c10-7-2-1-5(3-6(7)4-14)8(15)9(11,12)13/h1-3,8,15H

InChI Key

LQGOBDKEDLJLKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-5-formyl-benzonitrile (5 g, 33.5 mmol) and CsF (51 mg, 0.335 mmol) in THF (10 mL) were treated with TMSCF3 (4.77 g, 33.5 mmol) at room temperature for 2 hours. The reaction was then treated with 4 N HCl (5 mL) and stirred at room temperature for 30 min. The solvent was removed and the residue was partitioned between ether and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude material, purified by silica gel column (hexanes:ethyl acetate 3:1) to afford the title compound as colorless solid (4.5 g, 61%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
61%

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